7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole moiety, followed by the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Properties
Molecular Formula |
C25H19FN6O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H19FN6O2/c1-34-18-5-2-15(3-6-18)23-29-25-28-14-20-22(32(25)30-23)9-11-31(24(20)33)10-8-16-13-27-21-7-4-17(26)12-19(16)21/h2-7,9,11-14,27H,8,10H2,1H3 |
InChI Key |
TUEBTCXXDOICTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F |
Origin of Product |
United States |
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